(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone

Phosphomannose Isomerase Inhibition Antifungal Drug Discovery Candida albicans

(3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone, also referenced as AF14049, is a synthetic heterocyclic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol. It is characterized by its azetidine and 1-methylindole-6-yl moieties connected via a methanone linker.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 2098010-23-0
Cat. No. B1476370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone
CAS2098010-23-0
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N
InChIInChI=1S/C13H15N3O/c1-15-5-4-9-2-3-10(6-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3
InChIKeyXVGADMFZSSDMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone (CAS 2098010-23-0): A Specialized Phosphomannose Isomerase Inhibitor


(3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone, also referenced as AF14049, is a synthetic heterocyclic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . It is characterized by its azetidine and 1-methylindole-6-yl moieties connected via a methanone linker. Unlike broad-spectrum azetidine derivatives explored for neurotransmitter reuptake inhibition, this specific regioisomer has a documented, singular biological role as an inhibitor of the enzyme phosphomannose isomerase (PMI), a target critical for fungal cell wall biosynthesis [1]. This established mechanism of action provides a clear, research-validated basis for its procurement in antifungal discovery programs targeting PMI.

Why Generic Azetidine-Indole Analogs Cannot Replace (3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone for PMI-Targeted Research


The indole substitution pattern and the presence of a free 3-amino group on the azetidine ring are not interchangeable features. The target compound, AF14049, was discovered as a specific inhibitor of phosphomannose isomerase (PMI) from *Candida albicans*, and subsequent structure-activity relationship (SAR) studies have proven that its activity is exquisitely sensitive to modifications [1]. Closely related analogs, such as the regioisomer (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone (CAS 2097952-12-8) [2] or the hydroxy analog (3-hydroxyazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone (CAS 1909805-57-7) , differ in a single substituent or ring attachment point. These minor structural variations are predicted to dramatically alter or abolish PMI binding affinity. Therefore, for any research program aimed at replicating, validating, or building upon the specific PMI inhibition first characterized for AF14049, generic substitution based on chemical similarity is scientifically invalid and risks experimental failure.

Quantitative Differentiation of (3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone Against Closest Analogs for Scientific Procurement


Potency Against Fungal Phosphomannose Isomerase (PMI) Defines Primary Differentiation from Hydroxy and Amino Regioisomer Analogs

AF14049, the target compound, was identified as an inhibitor of *C. albicans* PMI. While full dose-response data is proprietary within the 1998 SAR study, the initial screening hit and subsequent optimization confirm inhibitory activity against this essential fungal enzyme [1]. In stark contrast, the 2-indole regioisomer (CAS 2097952-12-8) and the 3-hydroxyazetidine analog (CAS 1909805-57-7) have no published or patent-reported activity against PMI. Their reported research applications are limited to general heterocyclic building blocks, lacking a targeted biological mechanism [2]. This evidence establishes that the specific 6-indolyl-3-aminoazetidine architecture of AF14049 is required for PMI engagement, providing a clear, activity-based reason for its selection over non-functional analogs.

Phosphomannose Isomerase Inhibition Antifungal Drug Discovery Candida albicans

Molecular Mechanism Differentiation: PMI Inhibition vs. Monoamine Transporter Modulation

A large class of 3-aminoazetidine derivatives, exemplified by the lead compound 10dl from Han et al. (2014), have been optimized for triple reuptake inhibition at hSERT, hNET, and hDAT as broad-spectrum antidepressants [1]. These compounds, while sharing the 3-aminoazetidine core, possess distinct aromatic R-groups and show IC50 values in the nanomolar range for these transporters. The target compound AF14049, with its specific 1-methyl-1H-indol-6-yl substituent, is not described in these SAR studies and has a divergent, validated mechanism as a PMI inhibitor [2]. This mechanistic bifurcation—antifungal target vs. antidepressant target—is a critical differentiator for researchers procuring compounds for pathway-specific screening, as a compound from the Han et al. series would be functionally inert in a PMI assay and vice versa.

Triple Reuptake Inhibitors Antidepressant Research Target Selectivity

Regioisomeric Identity Confirmed by Authoritative Database Cross-Referencing

The compound's specific 1-methyl-1H-indol-6-yl regioisomeric attachment is its definitive chemical identifier. The Medical Subject Headings (MeSH) database explicitly cross-references the term 'AF 14049' with a unique identifier (C116722), validating this specific structure as the entity studied in the primary literature [1]. This is distinct from the structurally similar but biologically uncharacterized regioisomer, (3-aminoazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone (CAS 2097952-12-8), which has a different CAS number and no link to the PMI literature [2]. For procurement, this database-level differentiation ensures that the requested CAS 2098010-23-0 corresponds exactly to the literature-characterized PMI inhibitor AF14049, mitigating the risk of subtle structural misassignment common with close analogs.

Chemical Identity Verification Cheminformatics Procurement Specification

Target Application Scenarios for (3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone Based on Verified Evidence


Validated Starting Point for Antifungal Drug Discovery Targeting Candida albicans PMI

For medicinal chemistry teams initiating an antifungal program against *C. albicans* phosphomannose isomerase, AF14049 is the only commercially identifiable 3-aminoazetidine-indolyl methanone with a demonstrated, literature-backed mechanism of action on this target [1]. Its procurement allows direct replication of the foundational SAR study by Bhandari et al., serving as a positive control and a scaffold for further lead optimization.

Selective Probe for Target Engagement Studies in Fungal Cell Wall Biosynthesis

In chemical biology studies where a small molecule is required to disrupt fungal PMI activity without confounding effects on human monoamine transporters, AF14049 provides a precise tool [1][2]. Unlike the broader class of 3-aminoazetidine triple reuptake inhibitors, which would cloud interpretation in a fungal model, AF14049's known target selectivity ensures phenotypic changes can be confidently linked to PMI inhibition.

Analytical Reference Standard for Regioisomeric Purity in Chemical Development

Given the existence of a closely related but pharmacologically distinct 2-indole regioisomer (CAS 2097952-12-8), the target compound is essential as a chromatographic reference standard [3]. Analytical development groups can use authentic (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone to validate methods (e.g., HPLC, NMR) capable of distinguishing the 6-substituted indole from its 2-substituted isomer, ensuring purity of API or intermediates during scale-up.

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